molecular formula C12H14ClN3O2S B13539739 3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13539739
M. Wt: 299.78 g/mol
InChI Key: TXFNGFKXQJJOJP-UHFFFAOYSA-N
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Description

3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a suitable thiane derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to the inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

3-[(6-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14ClN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

InChI Key

TXFNGFKXQJJOJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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